1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms on the benzyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride: This compound has methoxy groups instead of fluorine atoms, which can result in different chemical and biological properties.
1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: This compound has a fluoroethyl group instead of a difluorobenzyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for particular research and industrial applications.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16;;/h1-3,9H,4-8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBAADLZXZPRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC=C2F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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